molecular formula C24H41N B12806297 Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- CAS No. 98195-19-8

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-

Cat. No.: B12806297
CAS No.: 98195-19-8
M. Wt: 343.6 g/mol
InChI Key: XVYPNGZTJNTDDR-VWNXMTODSA-N
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Description

Historical Discovery of Piperidine Derivatives

Piperidine derivatives have been central to organic chemistry since the mid-19th century, with early isolations from natural alkaloids like piperine in black pepper. Auguste Cahours’ 1852 identification of piperidine marked a pivotal moment, though structural elucidation remained contentious until the 1880s. The advent of Hofmann’s exhaustive methylation method in 1858 provided tools for probing cyclic amines, yet piperidine’s hexacyclic structure was only confirmed after Albert Ladenburg’s 1883 reinterpretation of degradation products.

The synthesis of substituted piperidines gained momentum in the 20th century, driven by their pharmacological potential. For instance, 4,4-disubstituted piperidines related to fentanyl emerged in the 1980s as potent analgesics, while 2004 saw optimized piperamide analogues exhibiting antihypertensive activity 10,000-fold greater than predecessors. These milestones contextualize the development of 2-methyl-1-(phenylmethyl)-6-undecyl-cis-piperidine , a structurally complex derivative combining aliphatic and aromatic substituents.

Structural Evolution of Substituted Piperidines

Substituent engineering on piperidine’s chair-conformation scaffold has enabled tailored bioactivity. Early modifications focused on N-alkylation, as seen in solenopsin analogs. The compound under study exemplifies advanced structural evolution:

Feature Structural Impact
Cis configuration Restricts rotational freedom, influencing receptor binding kinetics
2-Methyl group Steric effects modulate ring puckering and nitrogen basicity
6-Undecyl chain Hydrophobic interactions enhance membrane permeability
1-Phenylmethyl Aromatic π-system enables stacking interactions with protein targets

Patent literature reveals analogous N-acylated piperidines with pyrrolopyrimidinone moieties demonstrating nanomolar affinity for neurological targets. For example, WO2017212012A1 discloses compounds like 3-[[4-hydroxy-1-[(3R,4R)-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]-7-phenylpyrrolo[2,3-d]pyrimidin-4-one, highlighting the therapeutic relevance of bulky C6 substituents.

Academic Significance of Aliphatic Piperidine Analogues

Long-chain aliphatic piperidines like the 6-undecyl derivative occupy a niche in medicinal chemistry due to their dual hydrophilic-lipophilic character. The undecyl (C11) chain in 2-methyl-1-(phenylmethyl)-6-undecyl-cis-piperidine exceeds typical lipid anchor lengths, suggesting unique membrane integration capabilities. Comparative studies on 4-(acyloxy)-methyl piperidines demonstrated that C10-C12 chains optimize blood-brain barrier penetration while maintaining aqueous solubility.

Academic interest also stems from stereochemical effects. The cis configuration between C2-methyl and C6-undecyl groups induces a 1,3-diaxial strain, shifting the chair conformation equilibrium versus trans isomers. This strain was exploited in 2004 to enhance hypotensive activity in thiomorpholine derivatives through preorganized binding conformations.

Research Objectives and Knowledge Gaps

Current research on 2-methyl-1-(phenylmethyl)-6-undecyl-cis-piperidine focuses on:

  • Synthetic scalability : Multi-step sequences involving stereoselective N-benzylation and cis-selective alkylation require optimization.
  • Conformational analysis : Computational studies (e.g., AM1, DFT) to correlate chair dynamics with bioactivity.
  • Target identification : Screening against GPCR libraries given structural parallels to fentanyl and solenopsin.

Critical knowledge gaps include:

  • Thermodynamic stability of the cis isomer under physiological conditions
  • Impact of the phenylmethyl group on cytochrome P450 metabolism
  • Comparative pharmacodynamics against shorter-chain analogues (C6 vs. C11)

Properties

CAS No.

98195-19-8

Molecular Formula

C24H41N

Molecular Weight

343.6 g/mol

IUPAC Name

(2R,6S)-1-benzyl-2-methyl-6-undecylpiperidine

InChI

InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24+/m1/s1

InChI Key

XVYPNGZTJNTDDR-VWNXMTODSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H]1CCC[C@H](N1CC2=CC=CC=C2)C

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-, the synthetic route may involve:

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Hydrogenation: Reduction of double bonds to form the saturated piperidine ring.

    Functionalization: Introduction of the phenylmethyl, methyl, and undecyl groups at specific positions.

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts such as palladium or nickel is common to facilitate these reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to piperidinone derivatives.

    Reduction: Hydrogenation of unsaturated bonds.

    Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of metal catalysts like palladium or nickel.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Piperidine derivatives are known for their diverse biological activities, making them important in drug development. The following table summarizes some notable pharmacological effects linked to piperidine derivatives:

Activity Description
Antimicrobial Inhibitory effects against various Gram-positive and Gram-negative bacteria .
Anti-inflammatory Potential to reduce inflammation through various mechanisms .
Antitumor Cytotoxic effects observed in cancer cell lines .
CNS Activity Exhibits both depressant and stimulant actions depending on dosage .

Case Studies

  • Pharmacological Screening : A study screened several synthetic piperidine derivatives for antimicrobial activity, revealing varying degrees of inhibition against bacteria such as E. coli and S. aureus. The derivatives also exhibited significant cytotoxicity against melanoma and MCF7 cancer cell lines .
  • In Silico Analysis : Research conducted using computational methods predicted that new piperidine derivatives could target various enzymes and receptors, indicating potential applications in treating conditions like cancer and central nervous system disorders .

Organic Synthesis Applications

The reactivity of piperidine derivatives allows for their use in organic synthesis. The compound can serve as a building block for creating more complex structures through various chemical transformations. For instance:

  • Mannich Reaction : A three-component Mannich reaction has been developed to synthesize multi-substituted chiral piperidines, showcasing the compound's utility in generating bioactive natural products .
  • Synthesis Pathways : Various synthetic routes have been explored for producing piperidine derivatives, emphasizing their role as intermediates in the synthesis of pharmaceuticals and agrochemicals.

The biological activities of piperidine derivatives are closely linked to their structural features. Modifications to the side chains can enhance or alter these activities. For example:

  • Cytotoxicity Enhancement : Studies have shown that chlorinated substitutions on the phenyl ring increase the cytotoxicity of certain piperidine compounds against cancer cells .
  • Neurotransmitter Interaction : Some derivatives have demonstrated effects on neurotransmitter uptake, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Pharmacological Effects

Key structural differences among analogs and their pharmacological implications are summarized below:

Compound Name Substituents (Positions) Key Pharmacological Findings Reference
Target Compound 1-Benzyl, 2-methyl, 6-undecyl (cis) Hypothesized high nAChR affinity due to benzyl group; undecyl may prolong half-life.
KAB-18 Piperidine with phenylpropyl group IC50 = 10.2 μM; ≥90% non-nAChR actions due to bulky substituent.
COB-3 Small alkyl group (replaces phenylpropyl) 14-fold potency increase vs. KAB-18; eliminates non-nAChR effects.
cis-2-Methyl-6-undecylpiperidine (NSC-172610) 2-Methyl, 6-undecyl (cis) High lipophilicity (logP ~6.5); potential CNS penetration.
PPB-6 N-iPr, benzyl-substituted succinimide Enhanced potency with small alkyl groups; synergistic with aromatic moieties.

Key Observations :

  • Substituent Size : Bulky groups (e.g., phenylpropyl in KAB-18) reduce nAChR potency and increase off-target effects. Smaller alkyl or benzyl groups (as in the target compound or COB-3) optimize receptor interaction .
  • Lipophilicity : The undecyl chain in the target compound and NSC-172610 increases logP values, suggesting improved blood-brain barrier penetration compared to shorter-chain analogs .
  • Stereochemistry : Cis configuration (as in NSC-172610) aligns substituents spatially for optimal target binding, a feature shared with the target compound .

Physicochemical Properties

Computed properties from and related studies:

Property Target Compound (Estimated) NSC-172610 (cis-2-Methyl-6-undecylpiperidine) KAB-18
Molecular Weight ~350 g/mol 253.28 g/mol ~300 g/mol (estimated)
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 12 10 8
logP (Lipophilicity) ~7.0 (estimated) 6.5 ~5.8

Implications :

  • The target compound’s higher logP (vs. NSC-172610) suggests greater lipid solubility, which may enhance tissue distribution but reduce aqueous solubility.

Stereochemical Considerations

  • Cis vs. Trans Isomers : highlights distinct biological activities between cis and trans isomers of methylundecylpiperidines. The cis configuration in the target compound likely positions the methyl and undecyl groups on the same side, facilitating interactions with hydrophobic receptor pockets .
  • Chiral Centers: Piperidine β-enaminoketones (e.g., compounds in ) demonstrate that stereochemistry (e.g., 8aR configuration) critically influences binding affinity. The target compound’s cis stereochemistry may similarly enhance enantioselectivity .

Biological Activity

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- is a compound belonging to the piperidine class, characterized by a six-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- features a piperidine ring with a phenylmethyl group and a long undecyl chain. This unique substitution pattern influences its solubility and biological interactions, distinguishing it from simpler piperidine derivatives.

Biological Activities

Piperidine derivatives, including cis-2-methyl-1-(phenylmethyl)-6-undecyl-, exhibit a range of biological activities:

  • Antioxidant Activity : Studies have demonstrated that piperidine derivatives can act as potent antioxidants, which may contribute to their therapeutic potential in various diseases related to oxidative stress .
  • Enzyme Inhibition : Research has shown that these compounds can inhibit key enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing diabetes and neurodegenerative diseases .
  • Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .

Synthesis Methods

The synthesis of piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- can be achieved through several methods:

  • Nucleophilic Substitution Reactions : The electron-rich nitrogen atom in the piperidine ring facilitates nucleophilic attacks, allowing for the introduction of various substituents.
  • Multi-step Synthesis : Advanced synthetic techniques can be employed to create complex derivatives with enhanced biological activity.

Study on Enzyme Inhibition

A recent study investigated the inhibitory effects of various piperidine derivatives on α-glucosidase and AChE. The findings revealed that certain compounds exhibited significantly higher inhibition rates compared to standard drugs like acarbose. Kinetic studies indicated that one of the derivatives displayed competitive inhibition against α-glucosidase, while another showed mixed-type inhibition against AChE .

Antioxidant Activity Assessment

In vitro assessments have demonstrated that piperidine derivatives possess antioxidant properties, which were evaluated using various assays measuring free radical scavenging activity. These findings suggest that these compounds could be beneficial in treating conditions associated with oxidative damage .

Comparative Analysis with Other Piperidine Derivatives

The following table summarizes the structural characteristics and unique features of several related piperidine compounds:

Compound NameStructure CharacteristicsUnique Features
1-BenzylpiperidineBenzyl group attached to piperidineCommonly used in drug development
1-(3-Phenylpropyl)piperidinePropyl chain with phenyl substituentNotable for neuroactive properties
1-MethylpiperidineMethyl group at position oneFound in various pharmaceutical applications
4-PiperidoneKetone functional group on the piperidine ringUsed in synthesizing other bioactive compounds

The unique substitution pattern of cis-2-methyl-1-(phenylmethyl)-6-undecyl- may enhance its solubility and interaction with biological targets compared to simpler analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing cis-2-methyl-1-(phenylmethyl)-6-undecylpiperidine?

  • Methodological Answer : The synthesis of cis-configured piperidine derivatives typically involves reductive amination or ring-closing strategies. For example, sodium borohydride reduction of imine intermediates (as demonstrated for structurally related cis-piperidines) can yield the desired stereochemistry . Additionally, introducing substituents like the undecyl chain may require alkylation or nucleophilic substitution under controlled conditions to preserve stereochemical integrity. Key steps include monitoring reaction progress via TLC or HPLC and optimizing temperature/pH to minimize racemization.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT) and IR spectroscopy is essential for confirming the piperidine backbone and substituent positions. Vibrational spectroscopy (e.g., Raman or IR) can distinguish cis/trans configurations by analyzing C-H out-of-plane bending modes . For crystallographic validation, X-ray diffraction is recommended, as demonstrated for analogous piperidine derivatives . Mass spectrometry (HRMS) should be used to verify molecular weight and fragmentation patterns.

Q. How can researchers ensure purity and assess batch-to-batch consistency?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) is effective for purity assessment. A buffered mobile phase (e.g., ammonium acetate pH 6.5) improves peak resolution and reproducibility . Quantify impurities using area normalization or external standards. For high-throughput screening, LC-MS can simultaneously confirm identity and purity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Focus on systematic substitution of the phenylmethyl, methyl, and undecyl groups while retaining the cis-configuration. Use in vitro binding assays (e.g., radioligand displacement for monoamine transporters) to correlate structural modifications with activity, as shown for cis-6-benzhydrylpiperidine analogs . Employ dose-response curves (IC₅₀/EC₅₀) and statistical modeling (e.g., multivariate regression) to identify critical substituent contributions.

Q. How should contradictory biological activity data across studies be analyzed?

  • Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize experimental variables. For example, discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., buffer ionic strength, cell lines). Use meta-analysis tools to harmonize datasets and identify confounding factors . Validate findings with orthogonal assays (e.g., functional vs. binding assays) to confirm mechanistic consistency.

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to monoamine transporters, prioritizing hydrophobic interactions with the undecyl chain and aromatic stacking with the phenylmethyl group . MD simulations (e.g., GROMACS) assess stability of the cis-configuration in lipid bilayers or protein pockets. Validate predictions with mutagenesis studies targeting predicted binding residues.

Q. What experimental strategies elucidate the stereochemical impact of the cis-configuration on bioactivity?

  • Methodological Answer : Synthesize trans-isomer controls and compare their pharmacological profiles using chiral chromatography (e.g., Chiralcel OD-H column) to ensure enantiopurity. Pharmacokinetic studies (e.g., plasma stability, CYP450 metabolism) can reveal stereospecific degradation pathways. For in vivo efficacy, use enantiomer-specific dosing in animal models, as demonstrated for cis/trans cannabinoid analogs .

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